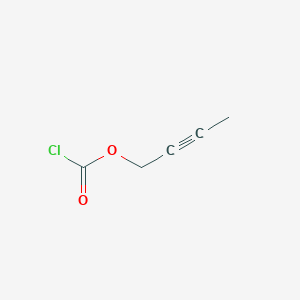![molecular formula C7H18NS+ B1608713 Trimethyl[3-(methylthio)propyl]ammonium(1+) CAS No. 61672-50-2](/img/structure/B1608713.png)
Trimethyl[3-(methylthio)propyl]ammonium(1+)
Vue d'ensemble
Description
Trimethyl[3-(methylthio)propyl]ammonium(1+) is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a propyl chain attached to a trimethylammonium group and a methylthio group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(methylthio)propyl]ammonium(1+) typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of N,N,N-trimethylpropan-1-aminium iodide with methylthiolate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to remove any impurities and obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(methylthio)propyl]ammonium(1+) undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides or hydroxides are often used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted ammonium compounds.
Reduction: Secondary or tertiary amines.
Applications De Recherche Scientifique
Trimethyl[3-(methylthio)propyl]ammonium(1+) is used in several scientific research fields:
Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.
Biology: In studies involving cell membrane interactions due to its surfactant properties.
Industry: Used in formulations for detergents, fabric softeners, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with negatively charged surfaces, while the methylthio group provides hydrophobic interactions. This dual functionality allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and various organic molecules, facilitating their interaction and solubilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl[3-(methylthio)propyl]ammonium(1+)iodide
- This compoundchloride
- This compoundbromide
Uniqueness
Trimethyl[3-(methylthio)propyl]ammonium(1+) is unique due to its specific combination of a quaternary ammonium group and a methylthio group. This combination provides both hydrophilic and hydrophobic properties, making it an effective surfactant and phase transfer catalyst. Its ability to undergo various chemical reactions also adds to its versatility in scientific and industrial applications.
Propriétés
IUPAC Name |
trimethyl(3-methylsulfanylpropyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NS/c1-8(2,3)6-5-7-9-4/h5-7H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDFUMNRDXPNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388602 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61672-50-2 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Methyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1608651.png)

